Physicochemical Differentiation: Computed logP and Lipophilic Ligand Efficiency vs. 6-Phenylpyridazine Congener
The 4-ethylphenyl substituent at the pyridazine C6 position of CAS 896045-60-6 is predicted to increase lipophilicity (estimated AlogP ~3.8–4.2) compared to the 6-phenyl analog N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (estimated AlogP ~3.1–3.5), representing an increase of approximately 0.5–0.7 log units based on the Hansch π contribution of the ethyl group (+~0.5). This lipophilicity increment, while moderate, may significantly affect membrane permeability, plasma protein binding, and non-specific off-target binding profiles . Cross-study analysis of the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series demonstrates that small lipophilicity changes correlate with altered cellular potency and selectivity across telomerase, JAK1, STAT3, and TLR4 targets [1].
| Evidence Dimension | Computed octanol-water partition coefficient (AlogP) |
|---|---|
| Target Compound Data | Predicted AlogP ~3.8–4.2 (calculated based on fragment-additive method for 4-ethylphenyl vs. phenyl substitution; MW 391.49, HBA 4, HBD 1, rotatable bonds 7, TPSA ~55.4 Ų from mcule database P-489188079 analog entry) |
| Comparator Or Baseline | N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: predicted AlogP ~3.1–3.5 (MW 363.44); additional reference: compound 4l from Shaldam et al. (2024) with 6-phenyl group: AlogP not reported but structurally comparable |
| Quantified Difference | ΔAlogP ≈ +0.5 to +0.7 log units; corresponding to ~3- to 5-fold higher theoretical partition coefficient for 896045-60-6 |
| Conditions | In silico prediction via fragment-additive method (Hansch-Leo approach); experimental logP measurement not available for either compound |
Why This Matters
The higher predicted lipophilicity of CAS 896045-60-6 relative to the 6-phenyl analog may confer superior membrane permeability but also increased risk of non-specific binding and CYP-mediated metabolism, a trade-off that requires compound-specific experimental evaluation rather than assuming class-level behavior.
- [1] Shaldam MA, et al. Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry. 2024;153:107843. doi:10.1016/j.bioorg.2024.107843 View Source
